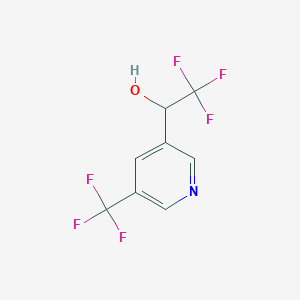
2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-yl)ethanol is an organic compound characterized by the presence of trifluoromethyl and pyridine moieties. This compound is notable for its unique chemical properties, which are largely attributed to the presence of fluorine atoms. Fluorine’s high electronegativity and small atomic radius contribute to the compound’s stability and reactivity, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-yl)ethanol typically involves the introduction of trifluoromethyl groups into a pyridine ring. One common method is the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. Another approach involves assembling the pyridine ring from a trifluoromethyl-containing building block .
Industrial Production Methods
Industrial production of this compound often relies on direct fluorination methods or building-block methods, depending on the desired target compound. The demand for trifluoromethylpyridine derivatives has been steadily increasing, driven by their applications in agrochemicals and pharmaceuticals .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can yield trifluoroacetic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Commonly involves the replacement of hydrogen atoms with fluorine atoms to enhance the compound’s properties.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Fluorinating agents like sulfur tetrafluoride or diethylaminosulfur trifluoride are often used.
Major Products Formed
The major products formed from these reactions include trifluoroacetic acid, various alcohol derivatives, and fluorinated compounds with enhanced stability and reactivity .
Applications De Recherche Scientifique
2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-yl)ethanol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the development of bioactive compounds for research purposes.
Medicine: Integral in the synthesis of pharmaceutical compounds with improved efficacy and stability.
Industry: Utilized in the production of agrochemicals and functional materials
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-yl)ethanol involves its interaction with molecular targets through its trifluoromethyl and pyridine moieties. The fluorine atoms enhance the compound’s binding affinity to specific enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,2-Trifluoro-1-(6-(trifluoromethyl)pyridin-2-yl)ethanol
- 2,2,2-Trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
- N-(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-N-(2-dimethylamino-ethyl)-2,2,2-trifluoro-acetamide
Uniqueness
2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-yl)ethanol stands out due to its specific trifluoromethyl and pyridine structure, which imparts unique chemical and biological properties. The presence of multiple fluorine atoms enhances its stability, reactivity, and binding affinity, making it a valuable compound in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C8H5F6NO |
|---|---|
Poids moléculaire |
245.12 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-[5-(trifluoromethyl)pyridin-3-yl]ethanol |
InChI |
InChI=1S/C8H5F6NO/c9-7(10,11)5-1-4(2-15-3-5)6(16)8(12,13)14/h1-3,6,16H |
Clé InChI |
LCFVUOKCRSCERH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC=C1C(F)(F)F)C(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


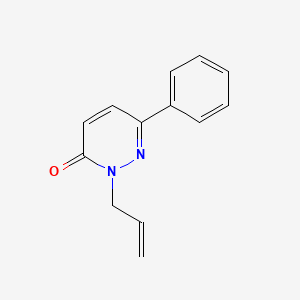
![Tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12951729.png)
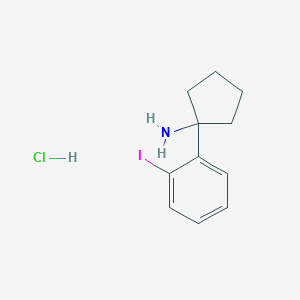
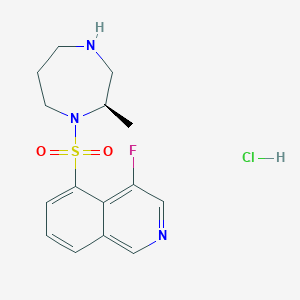
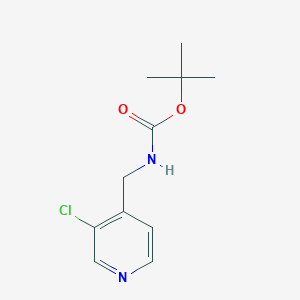
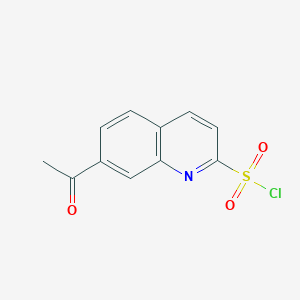
![3,6-Diazabicyclo[3.2.0]heptan-7-one](/img/structure/B12951750.png)

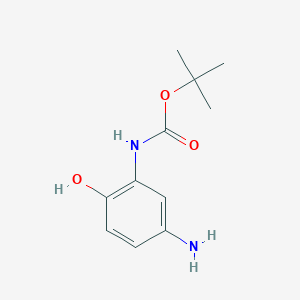
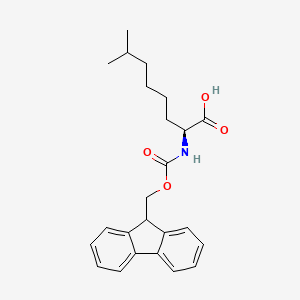
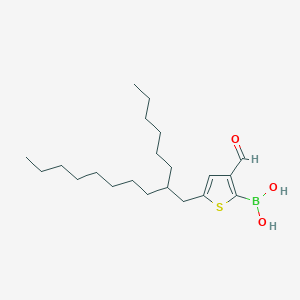
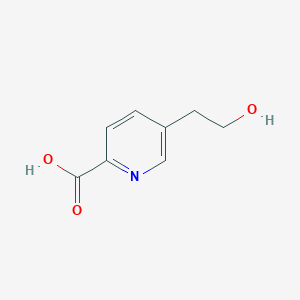
![[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[(triphenyl-lambda5-phosphanylidene)amino]oxan-2-yl]methyl acetate](/img/structure/B12951813.png)
![1-Tosyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12951821.png)
